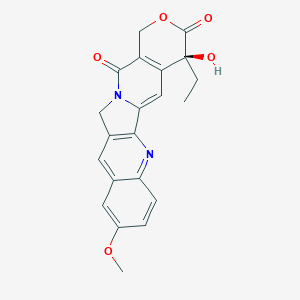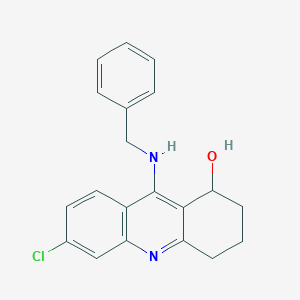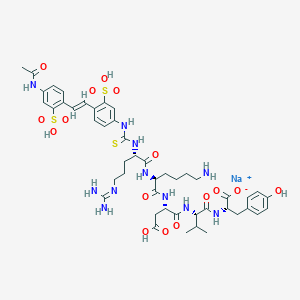
Thymopentin-sits
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thymopentin-sits, also known as TP5-sits, is a synthetic peptide that is derived from thymopoietin. It is a potent immunomodulatory agent that has been extensively studied for its potential therapeutic applications in various diseases.
Aplicaciones Científicas De Investigación
Thymopentin-sits has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and infectious diseases. It has been shown to enhance immune function, modulate cytokine production, and regulate T-cell activation. Additionally, Thymopentin-sits has been investigated for its potential use in vaccine development and as an adjuvant therapy in cancer treatment.
Mecanismo De Acción
Thymopentin-sits exerts its immunomodulatory effects by binding to the CD4 receptor on T-cells. This binding leads to the activation of intracellular signaling pathways that regulate T-cell activation and cytokine production. Thymopentin-sits has also been shown to increase the expression of interleukin-2 (IL-2) and interferon-gamma (IFN-γ), which are important cytokines involved in immune function.
Efectos Bioquímicos Y Fisiológicos
Thymopentin-sits has been shown to have a variety of biochemical and physiological effects on the immune system. It has been demonstrated to enhance T-cell proliferation, increase cytokine production, and regulate the differentiation of T-cells. Additionally, Thymopentin-sits has been shown to increase the number of circulating T-cells and improve the function of natural killer (NK) cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Thymopentin-sits has several advantages for use in lab experiments. It is stable, easy to synthesize, and has a well-defined mechanism of action. Additionally, Thymopentin-sits has been extensively studied, and its effects on the immune system are well-characterized. However, there are also some limitations to using Thymopentin-sits in lab experiments. It can be expensive to synthesize, and its effects may vary depending on the experimental conditions.
Direcciones Futuras
There are several future directions for research on Thymopentin-sits. One area of interest is its potential use in cancer immunotherapy. Thymopentin-sits has been shown to enhance the function of T-cells and NK cells, which are important in the immune response to cancer. Additionally, Thymopentin-sits has been investigated for its potential use in vaccine development. It has been shown to enhance the immune response to vaccines, and may be useful in developing new vaccines for infectious diseases. Finally, there is ongoing research into the development of more stable and effective analogs of Thymopentin-sits that may have improved therapeutic potential.
Conclusion:
Thymopentin-sits is a synthetic peptide that has been extensively studied for its potential therapeutic applications in various diseases. Its immunomodulatory effects have been well-characterized, and it has shown promise as a potential therapy for cancer, autoimmune disorders, and infectious diseases. While there are limitations to using Thymopentin-sits in lab experiments, its potential therapeutic benefits make it an important area of research for the future.
Métodos De Síntesis
Thymopentin-sits is synthesized using solid-phase peptide synthesis (SPPS) techniques. The process involves coupling protected amino acids onto a solid support, followed by deprotection and cleavage of the peptide from the support. The resulting crude peptide is then purified using high-performance liquid chromatography (HPLC) to obtain the final product.
Propiedades
Número CAS |
107878-40-0 |
|---|---|
Nombre del producto |
Thymopentin-sits |
Fórmula molecular |
C47H62N11NaO16S3 |
Peso molecular |
1156.3 g/mol |
Nombre IUPAC |
sodium;(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[4-[(E)-2-(4-acetamido-2-sulfophenyl)ethenyl]-3-sulfophenyl]carbamothioylamino]-5-(diaminomethylideneamino)pentanoyl]amino]-6-aminohexanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoate |
InChI |
InChI=1S/C47H63N11O16S3.Na/c1-25(2)40(44(66)56-36(45(67)68)21-27-9-17-32(60)18-10-27)58-43(65)35(24-39(61)62)55-41(63)33(7-4-5-19-48)54-42(64)34(8-6-20-51-46(49)50)57-47(75)53-31-16-14-29(38(23-31)77(72,73)74)12-11-28-13-15-30(52-26(3)59)22-37(28)76(69,70)71;/h9-18,22-23,25,33-36,40,60H,4-8,19-21,24,48H2,1-3H3,(H,52,59)(H,54,64)(H,55,63)(H,56,66)(H,58,65)(H,61,62)(H,67,68)(H4,49,50,51)(H2,53,57,75)(H,69,70,71)(H,72,73,74);/q;+1/p-1/b12-11+;/t33-,34-,35-,36-,40-;/m0./s1 |
Clave InChI |
HHQLLWSSNCJXBL-SPUIKNHMSA-M |
SMILES isomérico |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)[O-])NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)NC(=S)NC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)NC(=O)C)S(=O)(=O)O)S(=O)(=O)O.[Na+] |
SMILES |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)[O-])NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=S)NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)NC(=O)C)S(=O)(=O)O)S(=O)(=O)O.[Na+] |
SMILES canónico |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)[O-])NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=S)NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)NC(=O)C)S(=O)(=O)O)S(=O)(=O)O.[Na+] |
Secuencia |
RKDVY |
Sinónimos |
SITS-TP-5 thymopentin-SITS thymopoietin pentapeptide-stilbene isothiocyanate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



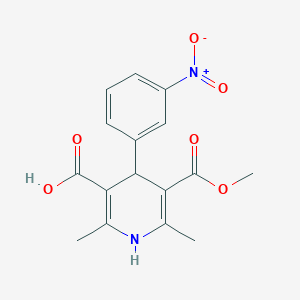
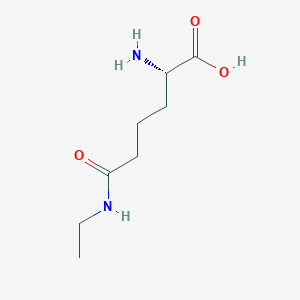
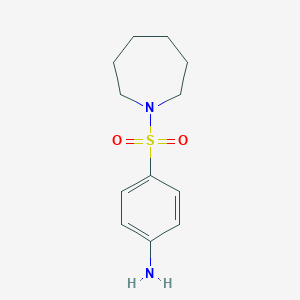
![2-Amino-2-(2-aminobenzo[d]thiazol-6-yl)acetic acid](/img/structure/B22957.png)
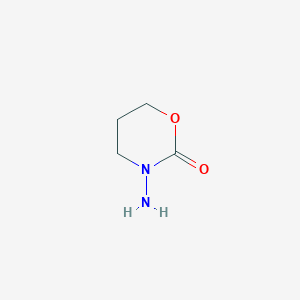
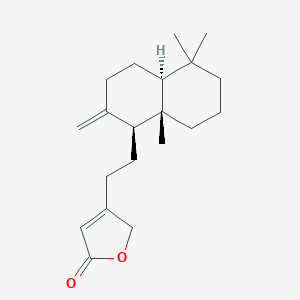
![Bicyclo[2.2.1]heptane, 1,3-dichloro-, exo-(9CI)](/img/structure/B22966.png)
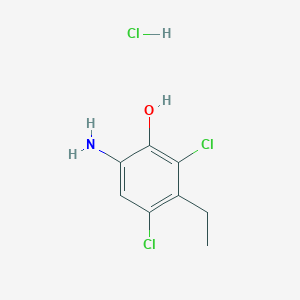
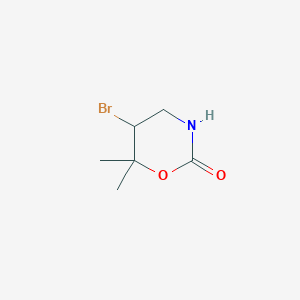
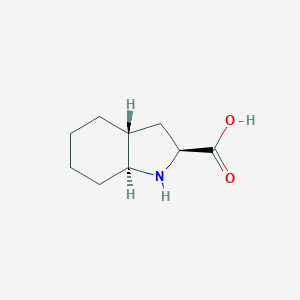
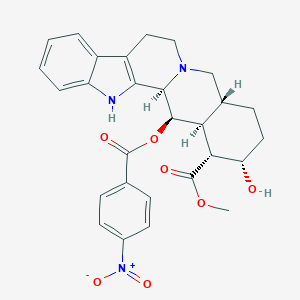
![(4H-Benzo[d][1,3]thiazin-2-yl)-p-tolyl-amine](/img/structure/B22972.png)
